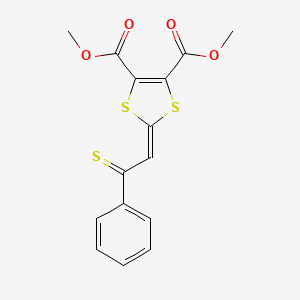
Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiole ring, which is a five-membered ring containing two sulfur atoms, and is substituted with phenyl and thioxoethylidene groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of dimethyl acetylenedicarboxylate with a thioketone derivative in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating (50-80°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or dithiole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted phenyl or dithiole derivatives.
Scientific Research Applications
Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The presence of the thioxo group allows for the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate
- Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone
Uniqueness
Dimethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both carboxylate and thioxo groups
Properties
Molecular Formula |
C15H12O4S3 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
dimethyl 2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H12O4S3/c1-18-14(16)12-13(15(17)19-2)22-11(21-12)8-10(20)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QAOXKUTURKAIPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=CC(=S)C2=CC=CC=C2)S1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















